5-Acetyl-4-methylcyclohex-3-en-1-one
Description
5-Acetyl-4-methylcyclohex-3-en-1-one is a substituted cyclohexenone derivative featuring a conjugated enone system (C=O and C=C bonds) with a methyl group at position 4 and an acetyl group at position 3. The compound’s structure is characterized by a six-membered cyclohexene ring with ketone functionality at position 1, making it a versatile intermediate in organic synthesis. Cyclohexenones are pivotal in pharmaceuticals, agrochemicals, and natural product synthesis due to their reactivity in Diels-Alder reactions, Michael additions, and other transformations involving the α,β-unsaturated ketone system .
Properties
CAS No. |
145300-01-2 |
|---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
5-acetyl-4-methylcyclohex-3-en-1-one |
InChI |
InChI=1S/C9H12O2/c1-6-3-4-8(11)5-9(6)7(2)10/h3,9H,4-5H2,1-2H3 |
InChI Key |
HFBDOYIXUCWWHY-UHFFFAOYSA-N |
SMILES |
CC1=CCC(=O)CC1C(=O)C |
Canonical SMILES |
CC1=CCC(=O)CC1C(=O)C |
Synonyms |
3-Cyclohexen-1-one, 5-acetyl-4-methyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The position and nature of substituents significantly influence the electronic, steric, and solubility profiles of cyclohexenones. Below is a comparative analysis with key analogs:
Table 1: Structural and Property Comparison
*Calculated based on molecular formula.
Key Observations:
Electronic Effects: The acetyl group at C5 in the target compound introduces electron-withdrawing effects, polarizing the enone system and enhancing electrophilicity at C2 and C3. This contrasts with 4-Acetyl-1-methylcyclohexene (), where the acetyl group’s position (C4) may lead to weaker conjugation with the double bond, reducing reactivity . The methyl group at C4 in the target compound donates electrons via hyperconjugation, slightly offsetting the acetyl group’s electron withdrawal.
Solubility :
- Bulky aryl substituents in 5-(4-Methylphenyl)-3-phenylcyclohex-2-en-1-one () lower solubility in polar solvents compared to the target compound, which lacks aromatic groups .
Synthetic Utility: The target compound’s enone system is more reactive toward nucleophiles (e.g., in Michael additions) than the sterically hindered aryl-substituted analog.
Crystallographic and Structural Insights
- 5-(4-Methylphenyl)-3-phenylcyclohex-2-en-1-one () was structurally characterized using SHELX software, revealing a planar enone system and dihedral angles between aryl substituents and the cyclohexenone ring . Similar methodologies (e.g., X-ray crystallography with SHELXL) could elucidate bond lengths and angles in the target compound, particularly the impact of acetyl and methyl groups on ring conformation.
- Positional isomerism (e.g., 4-Acetyl-1-methylcyclohexene vs. the target compound) may lead to differences in crystal packing and melting points due to altered intermolecular interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
